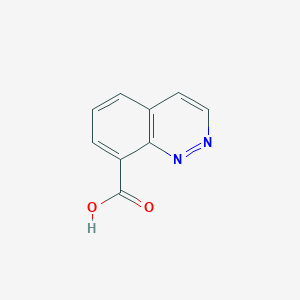
Cinnoline-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cinnoline-8-carboxylic acid is an aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₂. It belongs to the cinnoline family, which is known for its diverse pharmacological activities. This compound is characterized by a cinnoline ring fused with a carboxylic acid group at the 8th position, making it a valuable entity in medicinal chemistry and synthetic organic chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Cinnoline-8-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of an alkyne with an amino group and a carboxylic acid group. For instance, the cyclization of o-C₆H₄(NH₂)C≡CCO₂H in water yields 4-hydroxycinnoline-3-carboxylic acid, which can be further decarboxylated and reduced to obtain this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient production.
化学反応の分析
Types of Reactions: Cinnoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the cinnoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylate salts, while reduction can produce alcohol derivatives.
科学的研究の応用
Cinnoline-8-carboxylic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of cinnoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial enzymes, disrupt cell wall synthesis, and interfere with DNA replication, leading to its antibacterial and antifungal effects . Additionally, its antitumor activity is attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells .
類似化合物との比較
Cinnoline-8-carboxylic acid is unique compared to other similar compounds due to its specific structure and functional groups. Similar compounds include:
Quinoxaline: Another heterocyclic compound with a similar ring structure but different functional groups.
Phthalazine: A compound with a fused benzene and pyridazine ring, differing in nitrogen atom positions.
Quinazoline: A compound with a benzene ring fused to a pyrimidine ring, exhibiting different pharmacological properties.
These compounds share some structural similarities but differ in their chemical reactivity, biological activities, and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C9H6N2O2 |
|---|---|
分子量 |
174.16 g/mol |
IUPAC名 |
cinnoline-8-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)7-3-1-2-6-4-5-10-11-8(6)7/h1-5H,(H,12,13) |
InChIキー |
BMNLBBNBOLIBOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C(=O)O)N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















